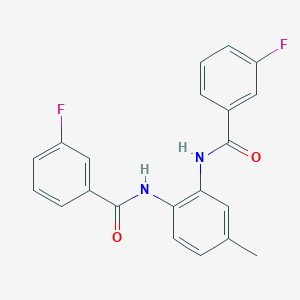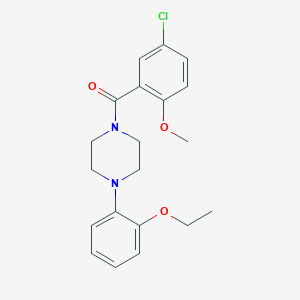![molecular formula C22H18ClN5OS B3435270 2-(5-chloro-2-thienyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B3435270.png)
2-(5-chloro-2-thienyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline
Descripción general
Descripción
2-(5-chloro-2-thienyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline, also known as MLN4924, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications in cancer treatment. This compound has been shown to inhibit the activity of NEDD8-activating enzyme (NAE), which is involved in the regulation of cell cycle progression, DNA damage response, and apoptosis.
Mecanismo De Acción
2-(5-chloro-2-thienyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline inhibits the activity of NAE, which is involved in the activation of the ubiquitin-like protein NEDD8. NEDD8 conjugation to target proteins is required for their proper function and stability, and inhibition of NAE activity leads to the accumulation of NEDD8-conjugated proteins, which can result in the activation of the DNA damage response and apoptosis.
Biochemical and Physiological Effects:
2-(5-chloro-2-thienyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline has been shown to induce apoptosis in cancer cells by activating the DNA damage response and inhibiting cell cycle progression. In addition, 2-(5-chloro-2-thienyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline has been shown to inhibit the migration and invasion of cancer cells, which may contribute to its anticancer activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-(5-chloro-2-thienyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline is its broad-spectrum anticancer activity, which makes it a promising candidate for the treatment of a wide range of cancer types. However, one of the limitations of 2-(5-chloro-2-thienyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline is its potential toxicity, as inhibition of NAE activity can also affect the function of non-cancerous cells. Therefore, careful dosing and monitoring of 2-(5-chloro-2-thienyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline are required to minimize potential side effects.
Direcciones Futuras
Future research on 2-(5-chloro-2-thienyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline may focus on identifying biomarkers that can predict its efficacy and toxicity in cancer patients. In addition, combination therapies that include 2-(5-chloro-2-thienyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline and other anticancer drugs may be explored to enhance its therapeutic efficacy. Finally, the development of more selective NAE inhibitors may help to minimize potential side effects and improve the safety profile of this class of compounds.
Aplicaciones Científicas De Investigación
2-(5-chloro-2-thienyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline has been extensively studied for its potential therapeutic applications in cancer treatment. Preclinical studies have shown that 2-(5-chloro-2-thienyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline inhibits the growth of a wide range of cancer cell lines, including leukemia, lymphoma, breast, lung, and prostate cancer. In addition, 2-(5-chloro-2-thienyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline has been shown to enhance the efficacy of other anticancer drugs, such as gemcitabine, cisplatin, and doxorubicin.
Propiedades
IUPAC Name |
[2-(5-chlorothiophen-2-yl)quinolin-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5OS/c23-20-7-6-19(30-20)18-14-16(15-4-1-2-5-17(15)26-18)21(29)27-10-12-28(13-11-27)22-24-8-3-9-25-22/h1-9,14H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZOWOKXBPJITC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(S5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(5-Chlorothiophen-2-yl)quinolin-4-yl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(1-azepanyl)-2-oxoethyl]-3-bromo-4-methoxy-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3435191.png)
![3-(5-methyl-2-furyl)-N-({1-[3-(5-methyl-2-furyl)acryloyl]-4-piperidinyl}methyl)acrylamide](/img/structure/B3435193.png)

![N-(4-methylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3435214.png)

![ethyl 4-[N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B3435222.png)
![5-bromo-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-furamide](/img/structure/B3435233.png)
![4-chloro-N-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}methyl)benzenesulfonamide](/img/structure/B3435236.png)
![N~2~-(3-bromophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B3435242.png)
![isopropyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B3435256.png)
![N-(2,4-dimethylphenyl)-N-{2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B3435261.png)
![4-[(2-bromophenoxy)methyl]-N-(2-methoxy-5-nitrophenyl)benzamide](/img/structure/B3435273.png)

![1,4-bis[3-(2-thienyl)acryloyl]-1,4-diazepane](/img/structure/B3435286.png)